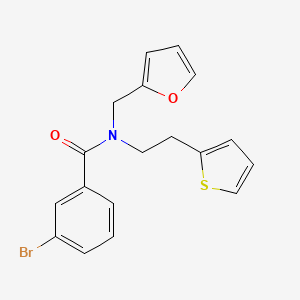

3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

3-Bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a brominated benzamide derivative featuring dual heterocyclic substituents: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. Its molecular structure combines a benzamide backbone with a bromine atom at the meta position (C3), which enhances its electronic and steric properties.

Properties

IUPAC Name |

3-bromo-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO2S/c19-15-5-1-4-14(12-15)18(21)20(13-16-6-2-10-22-16)9-8-17-7-3-11-23-17/h1-7,10-12H,8-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGYBZYWQFRWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

Amidation: Formation of the benzamide group.

Furan and Thiophene Substitution: Attachment of furan and thiophene rings to the benzamide structure.

Common reagents used in these reactions include bromine, acyl chlorides, and various catalysts to facilitate the reactions under controlled conditions such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzamides.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

- Bromine Atom : Enhances reactivity and may influence biological interactions.

- Furan and Thiophene Rings : Known for diverse biological activities, these heterocycles contribute to the compound's potential therapeutic effects.

- Benzamide Moiety : Often associated with various pharmacological activities, including enzyme inhibition and receptor modulation.

Biological Activities

Research indicates that 3-Bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exhibits several promising biological activities:

-

Antimicrobial Activity :

- Compounds with furan and thiophene structures have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.

- Anticancer Properties :

-

Anti-inflammatory Effects :

- The compound may modulate inflammatory pathways, potentially reducing inflammation in various conditions. This effect is likely mediated through the inhibition of specific enzymes involved in inflammatory processes.

Antiviral Activity

A study highlighted that similar furan-containing compounds exhibited EC50 values ranging from 0.20 to 0.96 μM against viral infections, indicating strong antiviral potency. This suggests that this compound could be effective against viral pathogens.

Cytotoxicity Assessment

In vitro studies have shown that related compounds exhibit low cytotoxicity in mammalian cell lines (e.g., Vero and MDCK cells), with CC50 values exceeding 100 μM. This low toxicity profile is favorable for therapeutic applications .

Inhibition Studies

Research has demonstrated that structural modifications can significantly enhance inhibitory activity against specific viral targets. This suggests a pathway for optimizing the compound for therapeutic use, particularly in antiviral applications.

Summary of Findings

The compound shows considerable promise as a bioactive agent, particularly in antimicrobial and anticancer applications. Its unique chemical structure allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide with structurally or functionally related benzamide derivatives.

Structural Features

Key Observations :

- Halogen Position : The meta-bromine in the target compound contrasts with para-bromine in compound I , which may alter electronic density and steric hindrance at the aromatic core.

- Heterocyclic Substituents : The combination of furan and thiophene in the target compound differentiates it from analogs with single heterocycles (e.g., thiazole in or tetrahydrobenzo[b]thiophene in ).

- Isomerism : The furan-2-yl vs. furan-3-yl substitution in the target and its isomer could significantly impact molecular geometry and intermolecular interactions.

Reactivity Trends :

- Electron-withdrawing groups (e.g., nitro in compound I) reduce nucleophilicity at the benzamide core, while electron-donating heterocycles (furan/thiophene) in the target compound enhance resonance stabilization .

Physicochemical Properties

Biological Activity

3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a novel organic compound belonging to the class of benzamides, characterized by the presence of bromine, furan, and thiophene moieties. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C16H16BrN2O2S, with a molecular weight of approximately 375.27 g/mol. The compound features a bromine atom attached to the benzene ring, along with furan and thiophene components, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : The starting benzamide undergoes bromination using bromine or N-bromosuccinimide (NBS).

- Formation of Furan and Thiophene Derivatives : Furan and thiophene derivatives are synthesized through reductive amination reactions.

- Amidation : The final compound is formed by coupling the furan and thiophene derivatives with the brominated benzamide.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrrole benzamide derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Given the structural similarities, it is plausible that this compound may also possess antimicrobial properties.

Enzyme Inhibition

The mechanism of action for compounds in this class often involves interaction with specific enzymes or receptors. The structure of this compound allows it to potentially fit into active sites of target enzymes, leading to inhibition or modulation of their activity. Studies on related compounds suggest that they can act as inhibitors for various enzymatic pathways relevant in disease processes .

Cytotoxicity and Anticancer Potential

Preliminary studies on similar benzamide derivatives have indicated cytotoxic effects against cancer cell lines. For example, certain derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells . This highlights the potential utility of this compound in cancer therapeutics.

Case Studies

- Study on Antibacterial Activity : A study evaluated a series of benzamide derivatives for their antibacterial efficacy against Staphylococcus aureus. Among the tested compounds, those with furan and thiophene rings exhibited enhanced activity compared to controls.

- Cytotoxicity Assays : In vitro assays conducted on related compounds revealed significant cytotoxicity against various human cancer cell lines, suggesting that modifications in the benzamide structure could lead to improved anticancer agents .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves bromination of benzamide derivatives followed by sequential coupling of furan-2-ylmethyl and thiophen-2-ylethyl groups. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) with FeCl₃ as a catalyst in anhydrous DCM at 0–5°C to minimize side reactions .

- Amide Coupling : Employ carbodiimide coupling agents (e.g., EDC/HOBt) in dry THF under nitrogen to attach the furan and thiophene substituents. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

- Purification : Use column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve diastereotopic protons (e.g., furan/thiophene CH₂ groups). Conflicting NOE signals may arise due to conformational flexibility; use variable-temperature NMR to assess dynamic behavior .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₈H₁₆BrNO₂S; exact mass 397.005 Da). Discrepancies in isotopic patterns may indicate impurities; cross-validate with HPLC-MS .

- X-ray Crystallography : Use SHELXL (via Olex2) for single-crystal refinement. Contradictions in bond lengths/angles may stem from disorder; apply TWINABS for twinned crystals .

Advanced Research Questions

Q. How does the electronic interplay between the bromobenzamide core and heterocyclic substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals. The bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing Suzuki-Miyaura coupling at the benzene ring .

- Experimental Validation : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Monitor regioselectivity via LC-MS. Conflicting reactivity (e.g., furan vs. thiophene participation) can be resolved by blocking specific sites with protecting groups .

Q. What strategies mitigate biological assay inconsistencies when evaluating this compound’s enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize kinases or cytochrome P450 isoforms (CYP3A4/CYP2D6) due to the compound’s π-π stacking and hydrogen-bonding motifs .

- Assay Optimization : Use FRET-based assays with recombinant enzymes. Contradictory IC₅₀ values (e.g., nM vs. μM) may stem from aggregation; add 0.01% Tween-20 to suppress false positives .

- Structural Biology : Co-crystallize with target enzymes (e.g., PDB deposition via SHELX) to validate binding modes. Mismatches between docking (AutoDock Vina) and crystallographic data require flexible side-chain refinement .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what experimental validation is required?

- Methodological Answer :

- ADME Prediction : Use SwissADME to estimate logP (~3.2), aqueous solubility (∼0.05 mg/mL), and CYP inhibition. Discrepancies in bioavailability predictions require in vitro Caco-2 permeability assays .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF. Detect bromine loss (m/z shift from 397→317) as a major metabolic pathway; confirm with isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.